Ulixertinib
Overview
Description
Ulixertinib is a novel, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It has shown high potency and selectivity for ERK1/2, making it a promising candidate for the treatment of various tumors, particularly those driven by mutations in the mitogen-activated protein kinase (MAPK) pathway .
Mechanism of Action
Target of Action
Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor . The primary targets of this compound are the ERK1 and ERK2 kinases . These kinases are part of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cellular proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its targets, ERK1 and ERK2, by inhibiting their activity in an ATP-competitive manner . This inhibition disrupts the MAPK signaling cascade, thereby affecting the downstream effects of this pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS–RAF–MEK–ERK cascade, also known as the MAPK pathway . This pathway is often aberrantly activated in various types of cancers due to mutations in RAS family genes (KRAS and NRAS) and BRAF . By inhibiting ERK1/2, this compound disrupts this pathway, potentially leading to reduced tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the MAPK pathway activity . This can lead to reduced cell viability, particularly in cell lines with BRAF and RAS mutations . In clinical trials, this compound has shown promising activity against a variety of solid tumors with these mutations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dermatologic adverse events (dAEs) are common with this compound, and their management may affect the drug’s action . Furthermore, the presence of at least one dAE has been associated with stable disease or partial response, suggesting that the drug’s action may be influenced by the patient’s physiological response .
Biochemical Analysis
Biochemical Properties
Ulixertinib interacts with the enzymes Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1), acting as an inhibitor . These interactions are crucial in the biochemical reactions involving this compound, as they allow it to exert its inhibitory effects on the MAPK pathway .
Cellular Effects
This compound has been shown to inhibit MAPK pathway activity in various models, reducing cell viability in certain cell lines with clinically achievable concentrations . It has also demonstrated antiproliferative synergy in vitro when combined with MEK inhibitors or BH3-mimetics .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the ERK1/2 kinases . As an ATP-competitive inhibitor, it competes with ATP for binding to the active site of these kinases, thereby preventing their activation and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown promising responses in adult patients with mitogen-activated protein kinase (MAPK)-driven solid tumors . It has also demonstrated activity in pediatric low-grade glioma (pLGG) models, slowing tumor growth and significantly increasing survival in NSG mice with BT40 xenografts .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages . For instance, in NSG mice with BT40 xenografts, this compound treatment slowed tumor growth and significantly increased survival .
Metabolic Pathways
This compound is involved in the MAPK pathway, interacting with the enzymes MAPK3 and MAPK1 . Its inhibitory effects on these enzymes lead to a decrease in MAPK pathway activity .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it has been shown to penetrate into mouse brain tissue in in vivo studies . This suggests that it may be transported and distributed within cells and tissues in a manner that allows it to reach its target enzymes.
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role as an inhibitor of the ERK1/2 kinases, which are typically located in the cytoplasm and nucleus, it is likely that this compound also localizes to these areas in order to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ulixertinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions
Ulixertinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents on the this compound molecule, affecting its potency and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Scientific Research Applications
Ulixertinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular signaling.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival in various cell lines.
Medicine: Undergoing clinical trials for the treatment of tumors with mutations in the MAPK pathway, such as melanoma and colorectal cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Comparison with Similar Compounds
Similar Compounds
SCH772984: Another ERK1/2 inhibitor with a similar mechanism of action.
Ravoxertinib: An ERK1/2 inhibitor with comparable potency and selectivity.
LY3214996: A selective ERK1/2 inhibitor used in clinical trials for various cancers.
VX-11e: An ERK1/2 inhibitor with distinct binding properties.
Uniqueness of Ulixertinib
This compound stands out due to its high potency and selectivity for ERK1/2, as well as its reversible and ATP-competitive inhibition mechanism. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .
Properties
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERXGMCDHOLSS-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025683 | |
Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869886-67-9 | |
Record name | Ulixertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulixertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIXERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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